molecular formula C20H23ClN2O4S B7710885 Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate CAS No. 2214626-27-2

Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate

Cat. No.: B7710885
CAS No.: 2214626-27-2
M. Wt: 422.9 g/mol
InChI Key: KFFSRTGBJUIBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of sulfonyl-containing molecules and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. The compound has also been found to interact with dopamine receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-cancer activity. The compound has also been found to increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. Another advantage is that the compound has shown promising results in various in vitro and in vivo studies. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its therapeutic effects. Another limitation is that the compound may have off-target effects, which could complicate its use in clinical settings.

Future Directions

There are several future directions for the study of Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate. One direction is to further investigate the mechanism of action of the compound to better understand its therapeutic effects. Another direction is to optimize the synthesis of the compound to improve its purity and yield. Additionally, future studies could focus on the use of the compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, the potential use of this compound in clinical settings could be explored further to assess its safety and efficacy.

Synthesis Methods

The synthesis of Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate involves the reaction of 5-chloro-2-methylphenylpiperazine with 2-methyl-5-sulfonylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white solid.

Scientific Research Applications

Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has shown potential applications in pharmaceutical research. It has been studied for its therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

methyl 5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-14-5-7-17(13-18(14)20(24)27-3)28(25,26)23-10-8-22(9-11-23)19-12-16(21)6-4-15(19)2/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSRTGBJUIBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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